Profadol hydrochloride
Overview
Description
Profadol hydrochloride is an opioid analgesic compound developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor, with an analgesic potency comparable to pethidine (meperidine) and an antagonistic effect that is 1/50th of nalorphine .
Preparation Methods
The synthesis of profadol hydrochloride involves several steps:
Knoevenagel Condensation: The reaction between 3’-methoxybutyrophenone and ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate.
Hydrolysis and Decarboxylation: Both nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: The diacid is treated with methylamine to form an imide.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to complete the synthesis of profadol.
Chemical Reactions Analysis
Profadol hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, often using reagents like lithium aluminium hydride.
Scientific Research Applications
Profadol hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics.
Biology: Research on its interaction with the μ-opioid receptor helps in understanding pain mechanisms.
Medicine: It is studied for its potential use in pain management and its effects compared to other opioids.
Industry: Its synthesis and derivatives are explored for potential pharmaceutical applications.
Mechanism of Action
Profadol hydrochloride exerts its effects by acting as a mixed agonist-antagonist of the μ-opioid receptor. It binds to these receptors, mimicking the action of endogenous opioids, which leads to analgesic effects. The antagonistic properties help in reducing the risk of dependency and side effects associated with pure agonists .
Comparison with Similar Compounds
Profadol hydrochloride is unique due to its mixed agonist-antagonist properties. Similar compounds include:
Pethidine (Meperidine): An opioid analgesic with similar potency but without the antagonistic effect.
Nalorphine: An opioid antagonist with a stronger antagonistic effect compared to profadol.
Tapentadol: Another opioid analgesic with both agonist and antagonist properties.
This compound stands out due to its balanced agonist-antagonist profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGIZACAMIMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945925 | |
Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-31-3, 2324-94-9, 2611-33-8 | |
Record name | Profadol hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Profadol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Profadol hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROFADOL HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROFADOL HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROFADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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